methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate (CAS 1327174-31-1, PubChem CID is a (Z)-β-sulfonyl enoate derivative featuring a 4-chlorophenylsulfonyl electron-withdrawing group at the 2-position and a 4-ethylphenylamino substituent at the 3-position of the acrylate backbone. The compound belongs to the phenylsulfonylacrylate ester class, which has been described in patent literature as possessing gastric acid secreto-inhibitory and gastrocytoprotective effects.

Molecular Formula C18H18ClNO4S
Molecular Weight 379.86
CAS No. 1327174-31-1
Cat. No. B2709526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
CAS1327174-31-1
Molecular FormulaC18H18ClNO4S
Molecular Weight379.86
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C18H18ClNO4S/c1-3-13-4-8-15(9-5-13)20-12-17(18(21)24-2)25(22,23)16-10-6-14(19)7-11-16/h4-12,20H,3H2,1-2H3/b17-12-
InChIKeyCHLIDSLGOWNQLG-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate (CAS 1327174-31-1): Structural Identity and Procurement Baseline


Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate (CAS 1327174-31-1, PubChem CID 75527600) is a (Z)-β-sulfonyl enoate derivative featuring a 4-chlorophenylsulfonyl electron-withdrawing group at the 2-position and a 4-ethylphenylamino substituent at the 3-position of the acrylate backbone [1]. The compound belongs to the phenylsulfonylacrylate ester class, which has been described in patent literature as possessing gastric acid secreto-inhibitory and gastrocytoprotective effects [2]. With a molecular formula of C18H18ClNO4S, a molecular weight of 379.9 g/mol, a computed XLogP3-AA of 4.9, and a topological polar surface area (TPSA) of 80.9 Ų, this compound occupies a distinct physicochemical space within its analog series [1]. The (Z)-configuration of the enamine double bond is a critical stereochemical feature that influences downstream reactivity and molecular recognition [3].

Why Generic Substitution of Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate (CAS 1327174-31-1) Is Not Advisable


Within the phenylsulfonylacrylate ester class, small structural variations on both the sulfonyl aryl ring and the amino aryl ring produce substantial shifts in computed lipophilicity (XLogP3-AA range: ~4.2–4.9), electronic character, and hydrogen-bonding capacity, which are expected to translate into divergent biological activity profiles [1]. The patent literature explicitly establishes that the identity of substituents R and R1 on the phenylsulfonylacrylate scaffold determines pharmacological activity in gastric acid secretion models, meaning that even seemingly conservative replacements (e.g., 4-Cl → 4-OCH3 or 4-CH2CH3 on the sulfonyl phenyl ring) cannot be assumed to be functionally equivalent [2]. The (Z)-stereochemistry of the enamine double bond is also essential for biological activity, as the corresponding (E)-isomers of related β-sulfonyl enoates exhibit altered reactivity with nitrogen nucleophiles and different Diels–Alder cycloaddition regiochemistry [3]. Consequently, procurement decisions must be based on compound-specific structural verification rather than class-level assumptions.

Quantitative Differentiation Evidence for Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate (CAS 1327174-31-1) Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) Differentiation: 4-Ethyl vs. 4-Methoxy Aniline Substituent

The target compound bearing a 4-ethyl substituent on the aniline ring exhibits a computed XLogP3-AA of 4.9, representing a ~0.7 log unit increase in lipophilicity compared to its closest 4-methoxy analog (CAS 1327195-77-6; XLogP3-AA = 4.2). This difference translates to an approximately 5-fold higher predicted octanol–water partition coefficient, which may confer enhanced membrane permeability in cell-based assays. The 4-ethoxy analog (CAS 1327168-55-7) is predicted to have intermediate lipophilicity [1].

Lipophilicity Drug-likeness Physicochemical profiling

Sulfonyl Aryl Substituent Electronic Effect: 4-Chloro vs. 4-Methoxy Differentiation

The target compound incorporates a 4-chlorophenylsulfonyl group, where chlorine exerts an electron-withdrawing inductive effect (Hammett σp = +0.23) that polarizes the sulfonyl moiety and enhances the electrophilicity of the acrylate β-carbon. In contrast, analogs such as CAS 1327168-10-4 and CAS 1327171-89-0 replace the 4-chloro substituent with 4-methoxy (σp = −0.27, electron-donating) or 4-ethyl (σp = −0.15, weakly electron-donating), respectively, which would reduce sulfonyl electrophilicity and alter reactivity toward nitrogen nucleophiles. This electronic difference is directly relevant to the compound's use as a synthetic intermediate in N-aryl-4H-1,4-benzothiazine 1,1-dioxide cyclization reactions, where sulfonyl electrophilicity governs reaction efficiency [1].

Electronic effects Hammett constant Structure–Activity Relationship

Class-Level Patent Precedent: Phenylsulfonylacrylate Ester Derivatives as Gastric Acid Secretion Inhibitors

The patent WO1993012079 A1 discloses that phenylsulfonylacrylate ester derivatives of formula (I) — which structurally encompass the target compound — possess gastric acid secreto-inhibitory and gastrocytoprotective effects useful for preventing and/or healing inflammatory and ulcerative diseases of the esophagus, stomach, and duodenum. The patent establishes that biological activity is contingent on the specific combination of the R group (which includes C1-4 alkyl ester) and R1 substituent (which includes halogen), providing a direct class-level rationale for the target compound's potential therapeutic relevance [1]. While compound-specific in vivo efficacy data for CAS 1327174-31-1 are not publicly available, the patent provides a framework for prioritizing this compound over analogs lacking the halogen substitution pattern.

Gastric acid inhibition Gastroprotection Ulcer therapy

Synthetic Utility: (Z)-Stereochemistry as a Key Differentiator for Regioselective Cyclization Chemistry

The (Z)-configuration of the enamine double bond in the target compound is critical for regiochemical control in downstream cyclization reactions. Pyne et al. (1997) demonstrated that (Z)-α-phenylsulfonylacrylates react with nitrogen nucleophiles with distinct stereochemical outcomes compared to their (E)-isomers, and the (Z)-isomers serve as key intermediates for the synthesis of N-aryl-4H-1,4-benzothiazine 1,1-dioxide derivatives [1]. The published procedure for benzothiazine synthesis using silver nitrate-catalyzed cyclization of N-aryl-phenylsulfonyl-acrylates explicitly requires geometrically pure (Z)-isomers for optimal yields [2]. The target compound, with its unequivocally assigned (Z)-configuration (InChIKey: CHLIDSLGOWNQLG-ATVHPVEESA-N, where the stereochemistry is explicitly defined in the PubChem record), provides this essential stereochemical identity, in contrast to analogs where stereochemistry may be ambiguous or mixed [3].

Synthetic intermediate Regioselective cyclization Benzothiazine synthesis

Recommended Research Application Scenarios for Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate (CAS 1327174-31-1)


Gastrointestinal Pharmacology: Gastric Acid Secretion Inhibition Screening

Based on the class-level patent disclosure (WO1993012079 A1) establishing that phenylsulfonylacrylate ester derivatives bearing halogenated phenyl substituents possess gastric acid secreto-inhibitory and gastrocytoprotective effects, this compound is a suitable candidate for inclusion in in vitro gastric H⁺/K⁺-ATPase inhibition assays and in vivo gastric ulcer models (e.g., indomethacin-induced or ethanol-induced gastric lesion models in rodents) [1]. The 4-chloro substituent on the sulfonyl phenyl ring aligns with the preferred halogenated embodiments described in the patent, while the 4-ethyl substitution on the aniline ring provides a distinct lipophilicity profile (XLogP3-AA = 4.9) that may favorably influence oral absorption and tissue distribution relative to more polar analogs [2].

Heterocyclic Chemistry: Synthesis of N-Aryl-4H-1,4-benzothiazine 1,1-dioxide Derivatives

The (Z)-configured β-sulfonyl enoate scaffold of this compound makes it a direct precursor for silver nitrate-catalyzed or base-mediated cyclization to N-aryl-substituted 4H-1,4-benzothiazine 1,1-dioxide-2-carboxylic acid esters [1]. The electron-withdrawing 4-chloro substituent on the sulfonyl phenyl ring enhances the electrophilicity of the acrylate β-carbon, potentially improving cyclization yields compared to analogs with electron-donating sulfonyl substituents (e.g., 4-methoxy or 4-ethyl), as predicted by Hammett analysis (Δσp ≈ 0.50 vs. 4-OCH3 analog) [2]. The resulting benzothiazine products are of interest as privileged scaffolds in medicinal chemistry.

Structure–Activity Relationship (SAR) Profiling of Phenylsulfonylacrylate Analog Series

This compound occupies a specific and well-defined point in the phenylsulfonylacrylate chemical space: it combines a 4-chlorophenylsulfonyl group (electron-withdrawing, σp = +0.23) with a 4-ethylphenylamino group (lipophilic, XLogP3-AA contribution ≈ +0.7 relative to 4-OCH3). In a systematic SAR study, this compound can serve as a reference point for probing the independent contributions of (a) sulfonyl aryl electronics (comparator: CAS 1327168-10-4, 4-OCH3-sulfonyl), (b) amino aryl lipophilicity (comparator: CAS 1327195-77-6, 4-OCH3-aniline), and (c) amino aryl sterics (comparator: CAS 1327185-00-1, 3,4-difluoro-aniline) to biological activity [1]. The commercial availability of all these analogs from a common supplier (AKSci) enables reproducible procurement for parallel SAR investigations.

Bioconjugation Reagent Development: Sulfonyl Acrylate Lysine Modification

Emerging literature demonstrates that sulfonyl acrylate reagents can achieve chemo- and regioselective modification of lysine residues on native proteins under biocompatible conditions (37 °C, pH 8.0) [1]. The target compound, with its aryl sulfonyl leaving group (4-chlorobenzenesulfinate) and (Z)-configured enamine, represents a structurally distinct aryl sulfonyl acrylate scaffold that could be evaluated for protein bioconjugation applications requiring specific reactivity profiles or spectroscopic handles. The 4-chloro substituent provides a potential mass-spectrometry tag (characteristic chlorine isotope pattern) for conjugate characterization, while the 4-ethylphenylamino group introduces UV absorbance at ~250–280 nm for tracking.

Quote Request

Request a Quote for methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.